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Compound of Interest

Compound Name: Sbfi-AM

Cat. No.: B154809 Get Quote

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran

Isophthalate Acetoxymethyl ester (SBFI-AM), a widely used fluorescent indicator for the

ratiometric measurement of intracellular sodium ion concentrations. Tailored for researchers,

scientists, and professionals in drug development, this document details the chemical structure,

key properties, mechanism of action, and experimental protocols associated with SBFI-AM.

Core Properties of SBFI-AM
SBFI-AM is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular

esterases to its active, sodium-sensitive form, SBFI. This active form is a ratiometric indicator,

meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes

in response to sodium ion concentration. This ratiometric property allows for more accurate

quantification of intracellular sodium by minimizing the effects of variable dye loading, cell

thickness, and photobleaching.

Quantitative Data Summary
The key quantitative properties of SBFI-AM are summarized in the table below for easy

reference and comparison.
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Property Value Reference

Molecular Formula C₅₆H₅₈N₂O₂₃ [1][2][3]

Molecular Weight 1127.06 g/mol [2][4]

CAS Number 129423-53-6

Excitation Wavelengths (Na⁺-

bound)
330-345 nm

Excitation Wavelengths (Na⁺-

free)
370-390 nm

Emission Wavelength 450-550 nm

Dissociation Constant (Kd) for

Na⁺
~17-20 mM

Dissociation Constant (Kd) for

K⁺
~120 mM

Selectivity
~18-fold greater for Na⁺ over

K⁺

Purity ≥95%

Chemical Structure
The chemical structure of SBFI-AM is complex, featuring a core structure of sodium-binding

benzofuran isophthalate functionalized with acetoxymethyl (AM) esters. These AM ester groups

render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.
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SBFI-AM Structure

Sodium-Binding Benzofuran Isophthalate Core

Acetoxymethyl (AM) Ester Acetoxymethyl (AM) Ester

Acetoxymethyl (AM) Ester Acetoxymethyl (AM) Ester
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Simplified diagram of the SBFI-AM chemical structure.

Mechanism of Action and Signaling Pathway
The utility of SBFI-AM as an intracellular sodium indicator relies on a two-step mechanism.

First, the cell-permeant SBFI-AM crosses the plasma membrane. Once in the cytoplasm,

intracellular esterases cleave the AM ester groups, converting SBFI-AM into its membrane-

impermeant, active form, SBFI. This active form binds to sodium ions, leading to a

conformational change that alters its fluorescence properties. Specifically, upon binding Na⁺,

the excitation spectrum of SBFI shifts to shorter wavelengths, causing an increase in

fluorescence emission when excited at ~340 nm and a decrease when excited at ~380 nm. The

ratio of these two fluorescence intensities is directly proportional to the intracellular sodium

concentration.
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SBFI-AM Mechanism of Action
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Workflow of SBFI-AM activation and sodium detection.

Experimental Protocols
Accurate measurement of intracellular sodium using SBFI-AM requires careful attention to

experimental detail. The following provides a general protocol for cell loading and fluorescence

measurement.

Reagent Preparation
SBFI-AM Stock Solution: Prepare a 1-10 mM stock solution of SBFI-AM in high-quality,

anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light

and moisture.

Pluronic F-127 Solution: To aid in the dispersion of the lipophilic SBFI-AM in aqueous

loading media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

Loading Medium: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt

Solution, HBSS) for cell loading.

Cell Loading Protocol
The optimal loading conditions can vary depending on the cell type. The following is a general

starting point:
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Prepare Loading Solution: For a final loading concentration of 5-10 µM SBFI-AM, first mix

the required volume of the SBFI-AM stock solution with an equal volume of 20% Pluronic F-

127. Then, dilute this mixture into the pre-warmed loading medium to the final desired

concentration. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

Cell Incubation: Replace the cell culture medium with the SBFI-AM loading solution.

Incubation Time and Temperature: Incubate the cells for 30-120 minutes. The optimal time

and temperature should be determined empirically for each cell type. Loading at room

temperature may reduce compartmentalization of the dye.

Washing: After incubation, wash the cells at least twice with fresh, pre-warmed physiological

buffer to remove extracellular SBFI-AM.

De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes to

ensure complete de-esterification of the intracellular SBFI-AM by esterases.

Fluorescence Measurement
Instrumentation: Use a fluorescence microscope or plate reader equipped with filters for

ratiometric measurements.

Excitation: Excite the SBFI-loaded cells alternately at approximately 340 nm and 380 nm.

Emission: Collect the fluorescence emission at approximately 500 nm.

Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm to the intensity

at 380 nm (F340/F380). This ratio is proportional to the intracellular sodium concentration.

In Situ Calibration
To convert the fluorescence ratio to an absolute sodium concentration, an in situ calibration is

necessary. This typically involves using ionophores (e.g., gramicidin and monensin) to

equilibrate the intracellular and extracellular sodium concentrations across a range of known

extracellular sodium levels. A calibration curve of the fluorescence ratio versus sodium

concentration can then be generated.
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Experimental Workflow for SBFI-AM Usage
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General experimental workflow for using SBFI-AM.
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Applications in Research and Drug Development
SBFI-AM is a valuable tool for investigating the role of intracellular sodium in various

physiological and pathophysiological processes. Its applications include:

Neuroscience: Studying sodium dynamics in neurons during processes like synaptic

transmission and excitotoxicity.

Cardiology: Investigating the role of sodium in cardiac myocyte function, particularly in

conditions like ischemia and heart failure.

Cell Biology: Elucidating the function of sodium transporters and channels.

Drug Discovery: Screening for compounds that modulate intracellular sodium levels.

By providing a reliable method for quantifying intracellular sodium, SBFI-AM continues to be an

essential probe in cellular and systems physiology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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